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Compound of Interest

Compound Name: AM3102

Cat. No.: B10768027

For Immediate Release

LEIDEN, Netherlands — AM3102, also known as Nizubaglustat, is an investigational, orally
available, and brain-penetrant small molecule that acts as a dual inhibitor of two key enzymes
in the glycosphingolipid metabolic pathway: glucosylceramide synthase (GCS) and non-
lysosomal glucosylceramidase (GBAZ2). This novel mechanism of action positions AM3102 as a
promising substrate reduction therapy for a range of lysosomal storage disorders characterized
by the accumulation of glycosphingolipids, including GM1 and GM2 gangliosidoses (Tay-Sachs
and Sandhoff diseases) and Niemann-Pick disease type C (NP-C).[1][2][3]

Developed by Azafaros B.V., AM3102 is designed to cross the blood-brain barrier to address
the significant neurological manifestations of these devastating genetic diseases.[1][2] The
therapeutic rationale is to simultaneously decrease the production and accumulation of toxic
glycosphingolipids, thereby alleviating cellular pathology and slowing disease progression.

Core Mechanism of Action: Dual Inhibition of GCS
and GBA2

AM3102's primary mechanism of action is the potent and selective inhibition of two critical
enzymes in glycosphingolipid metabolism.[3]

e Glucosylceramide Synthase (GCS): This enzyme catalyzes the first committed step in the
synthesis of most glycosphingolipids, transferring glucose from UDP-glucose to ceramide to
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form glucosylceramide. By inhibiting GCS, AM3102 reduces the overall production of
glucosylceramide and its downstream derivatives, including gangliosides.

e Non-lysosomal Glucosylceramidase (GBA2): GBAZ2 is a beta-glucosidase located at the
cytosolic face of the endoplasmic reticulum and Golgi apparatus that hydrolyzes
glucosylceramide to glucose and ceramide. Inhibition of GBA2 by AM3102 is thought to
prevent the recycling of glucosylceramide back into the metabolic pool, further contributing to
the reduction of substrate levels available for complex glycosphingolipid synthesis.

This dual inhibitory action provides a comprehensive approach to substrate reduction, aiming
to restore cellular homeostasis in affected tissues, particularly in the central nervous system.

Biochemical Potency

AM3102 has demonstrated high potency for its target enzymes, as evidenced by the following
half-maximal inhibitory concentrations (1C50):

Target Enzyme IC50 (nM)
Glucosylceramide Synthase (GCS) 25
Non-lysosomal Glucosylceramidase (GBAZ2) 0.08

Acid Glucosylceramidase (GBA1) 200

Data sourced from publicly available information.

The significantly higher potency for GBA2 and GCS compared to the lysosomal
glucosylceramidase (GBA1) suggests a favorable selectivity profile, minimizing the risk of
interfering with the residual lysosomal function that may be present in patients.

Preclinical Evidence

Azafaros has presented compelling preclinical data for AM3102 in various animal models of
lysosomal storage disorders, demonstrating its potential for disease modification. These
studies were presented at the 18th Annual WORLDSymposium™ in February 2022.[1]

Sandhoff Disease Mouse Model
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In a mouse model of Sandhoff disease, a form of GM2 gangliosidosis, treatment with AM3102
resulted in a significant extension of survival and improvements in behavioral assessments.[1]
While specific quantitative data from this study is pending full publication, the findings suggest
a profound impact on the disease course. For context, untreated Sandhoff disease mouse
models typically have a median survival of approximately 17 weeks.

Niemann-Pick Type C (NP-C) Mouse Model

In a mouse model of NP-C, AM3102 demonstrated sustained exposure in the brain and a
corresponding pharmacodynamic effect.[1] Treatment led to a reduction in tremors and a
significant sparing of cerebellar Purkinje cells, which are typically depleted in this disease
model.[1]

Preclinical Model Key Findings

) - Significantly extended survival- Compelling
Sandhoff Disease Mouse ) ) )
improvements in behavioral assessments

- Sustained brain exposure- Reduced tremor
Niemann-Pick Type C Mouse levels- Significant sparing of cerebellar Purkinje

cells

Qualitative summary of findings presented at WORLDSymposium 2022.

Clinical Development

AM3102 has progressed to clinical trials, with a focus on evaluating its safety, tolerability,
pharmacokinetics, and pharmacodynamics in both healthy volunteers and patient populations.

Phase 1 Study in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study of AM3102 in
healthy volunteers has been completed. The study assessed single and multiple ascending
doses and demonstrated a positive safety and tolerability profile.[1] Key findings include:

o Safety: The drug was well-tolerated at all tested dose levels.
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e Pharmacokinetics: The pharmacokinetic profile was consistent with expectations from
preclinical data.

e Pharmacodynamics: Multiple doses of AM3102 led to a marked and sustained reduction of
glycolipids in the blood. Furthermore, a several-fold increase in glucosylceramide (GlcCer)
was observed in the cerebrospinal fluid (CSF), indicating target engagement within the

central nervous system.[1]

Phase 2 RAINBOW Study

A Phase 2 clinical trial, known as the RAINBOW study (NCT05758922), has been initiated to
evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of two different
doses of AM3102 in patients with GM2 gangliosidosis and NP-C.[4][5] This study is a
randomized, double-blind, placebo-controlled trial.

Signaling Pathway and Experimental Workflows
AM3102 Mechanism of Action in Glycosphingolipid
Metabolism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10768027?utm_src=pdf-body-img
https://www.benchchem.com/product/b10768027?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

References

[businesswire.com]
e 2. azafaros.com [azafaros.com]
» 3. azafaros.com [azafaros.com]
» 4. swisshiotech.org [swissbiotech.org]

e 5. ClinicalTrials.gov [clinicaltrials.gov]

1. Azafaros Announces Multiple Presentations at 18th Annual WORLDSymposium™

« To cite this document: BenchChem. [The Dual-Enzyme Inhibitory Mechanism of AM3102
(Nizubaglustat): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10768027#what-is-the-mechanism-of-action-of-

am3102]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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